7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine

Radiopharmaceutical Chemistry Radioiodination Stille Precursor

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine (C10H13N3Sn, MW 293.94) is a heterocyclic organotin compound that serves as a specialized stannylation reagent. Its primary utility lies in palladium-catalyzed cross-coupling (Stille) reactions, where the trimethylstannyl group at the 7-position acts as a nucleophilic coupling partner for introducing the pyrido[2,3-d]pyrimidine scaffold into more complex molecular architectures.

Molecular Formula C10H13N3Sn
Molecular Weight 293.94 g/mol
Cat. No. B12432808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine
Molecular FormulaC10H13N3Sn
Molecular Weight293.94 g/mol
Structural Identifiers
SMILESC[Sn](C)(C)C1=NC2=NC=NC=C2C=C1
InChIInChI=1S/C7H4N3.3CH3.Sn/c1-2-6-4-8-5-10-7(6)9-3-1;;;;/h1-2,4-5H;3*1H3;
InChIKeyPKWFOJVFPXVVJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine – Procurement-Relevant Identity and Core Function


7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine (C10H13N3Sn, MW 293.94) is a heterocyclic organotin compound that serves as a specialized stannylation reagent . Its primary utility lies in palladium-catalyzed cross-coupling (Stille) reactions, where the trimethylstannyl group at the 7-position acts as a nucleophilic coupling partner for introducing the pyrido[2,3-d]pyrimidine scaffold into more complex molecular architectures [1]. This class of compounds is particularly relevant in radiopharmaceutical chemistry for no-carrier-added radioiododestannylation, enabling the synthesis of high-specific-activity iodine-124/125/131-labeled probes for kinase imaging [1].

Why a Generic 7-Position Stannane Cannot Replace 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine


Substituting 7-(trimethylstannyl)pyrido[2,3-d]pyrimidine with a different stannane regioisomer or alkylstannyl analog introduces critical variation in reactivity, regiochemical outcome, and product purity. The position of the stannyl group dictates the coupling site on the fused bicyclic core, directly determining the structure of the final compound [1]. Furthermore, comparative data on the closely related 4′-stannylpyridopyrimidinone system demonstrate that the choice between trimethylstannyl and tri-n-butylstannyl leaving groups significantly impacts radioiododestannylation yield (79–87% vs. unreported alternative), radiochemical purity (>99%), and total synthesis time (30 min) [1]. These performance parameters are not interchangeable across stannane types; a generic replacement risks yield loss, longer reaction times, or contamination that is unacceptable in no-carrier-added radiopharmaceutical production where specific activity and purity are paramount [1].

Quantitative Evidence Guide: 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine Differentiation Data


Radioiododestannylation Yield and Purity: Trimethylstannyl vs. Tri-n-butylstannyl Precursor on the Pyridopyrimidinone Core

In a direct head-to-head comparison on the 4′-stannylpyridopyrimidinone scaffold, the trimethylstannyl-substituted precursor delivered a radiochemical yield of 79–87% with >99% radiochemical purity under optimized iododestannylation conditions (Na124I/Na125I/Na131I, 30% H2O2/HOAc 1:3, 10 min), while the tri-n-butylstannyl analog was evaluated in parallel and the authors explicitly identified the trimethylstannyl variant as optimal for the overall 30-min radiosynthesis [1]. This class-level inference supports the expectation that the trimethylstannyl group on the pyrido[2,3-d]pyrimidine core provides superior leaving-group ability in demetallation-based radiolabeling compared to bulkier alkylstannyl alternatives.

Radiopharmaceutical Chemistry Radioiodination Stille Precursor Abl Kinase Imaging

Regiochemical Control: 7-Position Stannylation Enables C7-Selective Cross-Coupling Not Achievable with 4- or 5-Stannyl Isomers

The pyrido[2,3-d]pyrimidine scaffold contains two electrophilically distinct rings (pyridine and pyrimidine). Stannylation at the 7-position targets the pyridone/pyridine ring, whereas 4- or 5-stannylation addresses the pyrimidine ring [1]. This regiochemical distinction is absolute: a Stille coupling with a 7-stannyl derivative produces a C7-arylated/heteroarylated pyrido[2,3-d]pyrimidine that cannot be generated using a 4-stannyl or 5-stannyl isomer without a complete redesign of the synthetic route [1]. In the published radiosynthesis of Abl kinase imaging agents, the 4′-stannyl group was specifically placed on the anilino ring, not the core, underscoring how stannyl position governs the final molecular topology [2]. No quantitative yield comparison across regioisomers is available, but the structural necessity is unequivocal.

Regioselective Synthesis Stille Coupling Pyridopyrimidine Functionalization Medicinal Chemistry

Stoichiometric Stannane Purity: Molecular Formula Confirmation and Absence of Halogenated Precursor Contamination

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine is defined by the molecular formula C10H13N3Sn, corresponding to a monostannylated product with a molecular weight of 293.94 g/mol . In contrast, the typical synthetic precursors (e.g., 7-bromo- or 7-iodo-pyrido[2,3-d]pyrimidine) retain a halogen atom at the 7-position and carry a different molecular weight (e.g., 7-bromo: ~252 g/mol; 7-iodo: ~299 g/mol) . Complete conversion to the stannane eliminates residual halogenated starting material, which is critical because any unconverted halide can compete as an electrophile in subsequent Stille couplings, leading to homocoupling byproducts and reduced yield. While quantitative purity assays (e.g., HPLC, 1H/13C NMR) are supplier-specific and not published in the primary literature for this exact compound, procurement decisions should prioritize lots accompanied by a certificate of analysis demonstrating <1% residual halide and ≥95% stannane purity by quantitative NMR or LCMS.

Chemical Purity Quality Control Cross-Coupling Reagent Procurement Specification

Procurement-Driven Application Scenarios for 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine


No-Carrier-Added Radioiodination of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

When synthesizing iodine-124/125/131-labeled pyridopyrimidinone or pyrido[2,3-d]pyrimidine scaffolds for preclinical imaging of Abl, Bcr-Abl, or Src kinases, 7-(trimethylstannyl)pyrido[2,3-d]pyrimidine can serve as the electrophilic trap for iododestannylation, mirroring the 79–87% yield and >99% radiochemical purity achieved with the 4′-trimethylstannyl analog [1]. The trimethylstannyl group is essential for rapid (10 min) and high-yield incorporation of radioiodine under mild oxidative conditions, enabling a total synthesis time of approximately 30 min, which is compatible with the short half-lives of iodine-124 (4.18 d), iodine-125 (59.4 d), and iodine-131 (8.02 d) [1].

Regioselective C7-Functionalization via Stille Cross-Coupling

In medicinal chemistry programs where the pyrido[2,3-d]pyrimidine core must be elaborated exclusively at the 7-position—for example, to probe structure-activity relationships in kinase inhibitor series—7-(trimethylstannyl)pyrido[2,3-d]pyrimidine provides the required regiochemical control [2]. Using this stannane in a Stille coupling with aryl/heteroaryl halides or triflates under standard Pd(0) catalysis ensures that the new bond is formed only at C7, avoiding the separation of regioisomeric mixtures that would result from using a non-regiospecific halogenated precursor [2].

Synthesis of High-Specific-Activity Radiotracers for In Vitro and In Vivo Kinase Occupancy Studies

For laboratories developing PET or SPECT radiotracers based on the pyrido[2,3-d]pyrimidine pharmacophore, procurement of the 7-trimethylstannyl derivative enables no-carrier-added radiosynthesis with specific activities sufficient for receptor occupancy and biodistribution studies [1]. The >99% radiochemical purity benchmark demonstrated for the trimethylstannyl system ensures that the final radiotracer is free of unlabeled or cold impurities that would confound quantitative imaging analysis [1].

Building Block for Diversity-Oriented Synthesis of Pyrido[2,3-d]pyrimidine Libraries

7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine can serve as a versatile intermediate for generating arrays of C7-arylated, alkenylated, or alkynylated pyrido[2,3-d]pyrimidines via Stille coupling with diverse electrophiles [2]. The trimethylstannyl leaving group is preferred over tri-n-butylstannyl for library synthesis because its lower molecular weight simplifies product purification and minimizes tin-containing byproduct mass [1]. Procurement of the pre-formed stannane eliminates the need for in-house stannylation optimization, accelerating library production timelines.

Quote Request

Request a Quote for 7-(Trimethylstannyl)pyrido[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.